1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at position 1 with an oxetane-derived group (oxetan-2-ylmethyl) and at position 4 with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The oxetane moiety enhances metabolic stability and solubility due to its polar, rigid four-membered ring, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in pharmaceutical synthesis .
Properties
Molecular Formula |
C13H21BN2O3 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-(oxetan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)9-11-5-6-17-11/h7-8,11H,5-6,9H2,1-4H3 |
InChI Key |
DFEHGJDKLCNTOM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Boronic Ester Group: The boronic ester group is added via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid or ester with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. The incorporation of the dioxaborolane structure has been linked to enhanced interactions with biological targets involved in cancer cell proliferation. For instance, it has been shown to inhibit specific kinases that are crucial in tumor growth pathways .
2. Neuroprotective Effects
Compounds derived from this class have demonstrated potential neuroprotective effects. They inhibit rho-associated protein kinase (ROCK), which is implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease . The ability to cross the blood-brain barrier makes these compounds promising candidates for treating neurological disorders.
Material Science Applications
1. Polymer Chemistry
The dioxaborolane group is known for its ability to participate in cross-linking reactions, making it valuable in the development of new polymers. The compound can be utilized as a building block in synthesizing advanced materials with tailored properties for applications in coatings and adhesives .
2. Sensors
Due to its unique electronic properties, 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be employed in sensor technologies. Its sensitivity to environmental changes allows for the development of sensors capable of detecting specific ions or molecules .
Agricultural Chemistry Applications
1. Pesticide Development
Research indicates that derivatives of this compound can serve as effective pesticides. Their ability to inhibit key enzymes in pests has been studied extensively, showing promise in controlling agricultural pests while minimizing harm to beneficial organisms .
2. Fertilizer Enhancements
The boron component of the compound can enhance nutrient uptake in plants. Studies suggest that formulations incorporating this compound improve crop yield by facilitating better absorption of essential nutrients .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of cancer cell proliferation through kinase inhibition. |
| Study B | Neuroprotection | Reduced neurodegeneration markers in animal models of ALS. |
| Study C | Material Science | Successful cross-linking leading to stronger polymer networks. |
| Study D | Agriculture | Enhanced pest resistance and improved crop yields reported. |
Mechanism of Action
The mechanism of action of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The oxetane ring provides stability and rigidity to the molecule, enhancing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
Cyclic Ether Derivatives
- 1-(Oxetan-3-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS 1339890-99-1) Difference: Oxetane substitution at position 3 (vs. oxetan-2-ylmethyl).
- 1-(Oxolan-3-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (Tetrahydrofuran analog)
- 1-(Oxan-2-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (Tetrahydropyran analog)
Alkyl and Functionalized Alkyl Groups
- 1-Isopropyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Synthesis: Alkylation with 2-iodopropane (15% yield via microwave-assisted reaction) .
- 1-(2,2-Diethoxyethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole
Boronate Group Variations
All analogs retain the tetramethyl-1,3,2-dioxaborolane group, ensuring consistent reactivity in cross-coupling reactions. However, substituent electronic effects may modulate coupling efficiency:
- Electron-withdrawing groups (e.g., adjacent halides) could enhance boronate electrophilicity, accelerating coupling.
- Bulky substituents (e.g., oxetan-2-ylmethyl) may slow coupling kinetics due to steric effects but improve stability against hydrolysis .
Biological Activity
1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring and an oxetane group. Its molecular formula is C13H21BN2O3, with a molecular weight of 264.13 g/mol. This compound has garnered attention in pharmacology due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetramethyl-1,3,2-dioxaborolane moiety, which is notable for its versatility in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. The presence of the oxetane ring and boron-containing group enhances its reactivity and stability in biological systems.
The biological activity of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a potential inhibitor of specific enzymes involved in disease pathways. Interaction studies are essential to elucidate these mechanisms further.
Case Studies
Research has indicated that compounds with similar structures exhibit significant biological activities:
- Antiviral Activity : A related pyrazolo[1,5-a]pyrimidine scaffold has shown promise as a CSNK2 inhibitor with antiviral properties against β-coronaviruses. This suggests that 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may also possess antiviral capabilities due to structural similarities .
- Enzyme Inhibition : The compound's unique structure allows it to potentially inhibit kinases or other enzymes critical for cellular signaling pathways. For instance, structural modifications have been shown to enhance the potency and selectivity of similar pyrazole derivatives against specific protein targets .
Toxicological Profile
The safety profile of 1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole needs thorough investigation. Preliminary data indicate potential irritant properties (H302 and H315 classifications) when exposed to skin or ingested . Further toxicological studies are necessary to assess long-term effects and safety margins in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally similar compounds:
| Compound Name | Structural Features | Similarity | Unique Biological Activity |
|---|---|---|---|
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole | Methyl instead of oxetane | 0.91 | Varies in enzyme inhibition |
| 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole | Ethyl and dimethyl substitutions | 0.90 | Altered pharmacokinetics |
| 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan -2-y)-1H-pyrazole | Methyl at position three | 0.86 | Different reactivity patterns |
These comparisons illustrate how variations in substituents can significantly influence chemical behavior and biological activity while maintaining core structural features common to pyrazoles and boron-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
